5-Chloro-2,1,3-benzothiadiazole
Overview
Description
5-Chloro-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C6H3ClN2S . It is a cream to pale brown crystalline powder .
Synthesis Analysis
The synthesis of 2,1,3-benzothiadiazole derivatives, which include 5-Chloro-2,1,3-benzothiadiazole, can be achieved by Stille or Suzuki reaction . Another method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Molecular Structure Analysis
The molecular structure of 5-Chloro-2,1,3-benzothiadiazole consists of a benzene ring fused to a 1,2,5-thiadiazole . The compound has a bicyclic structure .Chemical Reactions Analysis
5-Chloro-2,1,3-benzothiadiazole undergoes standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .Physical And Chemical Properties Analysis
5-Chloro-2,1,3-benzothiadiazole is a cream to pale brown crystalline powder . It has a molecular weight of 170.619 Da .Scientific Research Applications
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Chemical Synthesis
- Application : 5-Chloro-2,1,3-benzothiadiazole is used in the synthesis of various chemical compounds .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed. Typically, this compound would be used as a reagent in a chemical reaction .
- Results : The outcomes of these syntheses are new chemical compounds. The specific results, including any quantitative data or statistical analyses, would depend on the specific synthesis .
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Building Block in Synthesis of Larger Molecules
- Application : 5-Chloro-2,1,3-benzothiadiazole can be used as a building block in the design and synthesis of larger molecules .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed .
- Results : The outcomes of these syntheses are new chemical compounds. The specific results, including any quantitative data or statistical analyses, would depend on the specific synthesis .
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Conductive Polymers
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Luminiscent Compounds
- Application : Derivatives of 2,1,3-Benzothiadiazole containing carbazole units have been found to be luminiscent .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed .
- Results : The outcomes of these syntheses are new luminiscent compounds. The specific results, including any quantitative data or statistical analyses, would depend on the specific synthesis .
-
Synthesis of Larger Molecules
- Application : 5-Chloro-2,1,3-benzothiadiazole can be used as a building block in the design and synthesis of larger molecules .
- Method : The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed .
- Results : The outcomes of these syntheses are new chemical compounds. The specific results, including any quantitative data or statistical analyses, would depend on the specific synthesis .
Safety And Hazards
Future Directions
While specific future directions for 5-Chloro-2,1,3-benzothiadiazole are not mentioned in the search results, it’s worth noting that benzothiadiazole derivatives are being intensively studied due to their conductive and optical properties . They are currently used in many fields of science, such as organic light-emitting diode (OLED), solar cells, transistors, molecular imaging, and sensors .
properties
IUPAC Name |
5-chloro-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNJWKISMWDTAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176560 | |
Record name | 5-Chloro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2,1,3-benzothiadiazole | |
CAS RN |
2207-32-1 | |
Record name | 5-Chloro-2,1,3-benzothiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2207-32-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139785 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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